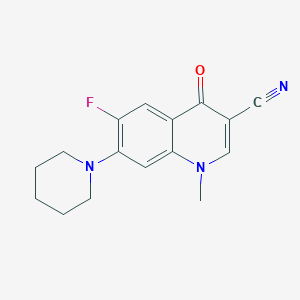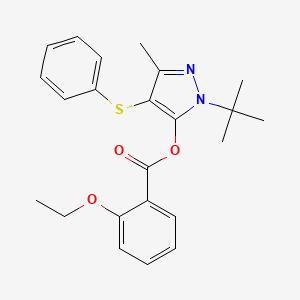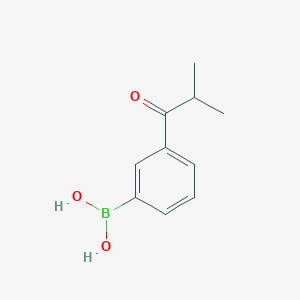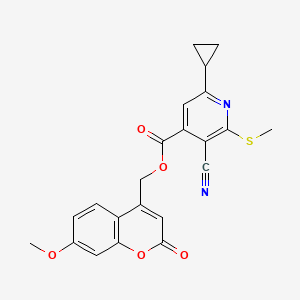
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide, also known as Fimasartan, is a novel angiotensin II receptor antagonist that has been developed for the treatment of hypertension. It was first synthesized in 2004 by the Korean pharmaceutical company, Boryung Pharmaceutical Co., Ltd. Fimasartan has shown promising results in clinical trials and has been approved for use in several countries, including Korea and China.
作用機序
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide works by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. By blocking the angiotensin II receptor, this compound relaxes blood vessels and reduces blood pressure. This compound has a higher affinity for the angiotensin II receptor than other angiotensin II receptor antagonists, which may contribute to its greater efficacy.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and inflammation, which may contribute to its cardiovascular protective effects. This compound also improves endothelial function, which is important for maintaining healthy blood vessels. In addition, this compound has been shown to have a positive effect on glucose metabolism, which may be beneficial for patients with diabetes.
実験室実験の利点と制限
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is highly selective for the angiotensin II receptor and has a long half-life, which makes it suitable for long-term studies. However, this compound has some limitations. It is not water-soluble, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in animal models, which may limit its applicability to certain research areas.
将来の方向性
There are several future directions for research on N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of research is the development of new formulations of this compound that are more water-soluble and easier to administer. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, including its effects on the immune system and the gut microbiome.
Conclusion
This compound is a promising angiotensin II receptor antagonist that has shown efficacy in the treatment of hypertension. Its unique chemical structure and mechanism of action make it a valuable tool for studying the cardiovascular system. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves several steps, including the formation of the tetrazole ring and the coupling of the sulfonamide and benzene groups. The process begins with the reaction of 4-fluoroaniline with sodium azide to form 4-fluorophenyl azide. The resulting compound is then reacted with methyl 4-methylbenzenesulfonate to form the sulfonamide group. The final step involves the reaction of the tetrazole ring with the sulfonamide and benzene groups to form this compound.
科学的研究の応用
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in the treatment of hypertension. Several clinical trials have been conducted to evaluate its safety and efficacy. In a randomized, double-blind, placebo-controlled trial, this compound was shown to significantly reduce blood pressure in patients with mild to moderate hypertension. Another study found that this compound was as effective as another commonly used angiotensin II receptor antagonist, losartan, in reducing blood pressure.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-2-8-14(9-3-11)24(22,23)17-10-15-18-19-20-21(15)13-6-4-12(16)5-7-13/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTMPKSLKZAHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)
![2-[[4-Ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2899493.png)



![2-Chloro-1-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2899501.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2899503.png)
